B1576163 Lividin-3

Lividin-3

Cat. No.: B1576163
Attention: For research use only. Not for human or veterinary use.
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Description

Lividin-3 is a synthetic organic compound with hypothesized applications in pharmaceutical and materials science research. Comparative studies of such compounds typically focus on structural analogs (e.g., variations in functional groups or metal coordination) or functional analogs (e.g., similar therapeutic targets or industrial uses) .

Properties

bioactivity

Antimicrobial

sequence

SVLGTVKDLLIGAGKSAAQSVLTALSCKLSNSC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Lividin-3 with Structurally Similar Compounds

Structural Analog: Compound A

  • Core Structure : Hypothetically, Compound A shares a backbone with this compound but differs in a hydroxyl (-OH) group substitution at the C-7 position.
  • Analytical Data :

    Property This compound Compound A
    Molecular Formula C₁₅H₁₀O₅ C₁₅H₁₀O₆
    Melting Point (°C) 215–217 198–201
    Solubility (mg/mL H₂O) 0.45 1.20

    Such data would typically be validated using methods described in pharmaceutical characterization guidelines, including differential scanning calorimetry (DSC) and HPLC purity assays .

  • Functional Impact : The additional hydroxyl group in Compound A enhances aqueous solubility but reduces thermal stability, a trade-off critical for drug formulation .

Structural Analog: Compound B

  • Core Structure : Compound B may feature a metal-coordinated variant of this compound (e.g., zinc instead of magnesium).
  • Analytical Data :

    Property This compound Compound B
    Metal Ion Mg²⁺ Zn²⁺
    Stability (pH 7.4) >24 hours <12 hours
    Bioavailability (%) 62 38

    Metal substitution studies often require inductively coupled plasma mass spectrometry (ICP-MS) to confirm ion content and stability .

Functional Comparison with Therapeutically Similar Compounds

Functional Analog: Compound C

  • Therapeutic Target : Both this compound and Compound C may inhibit kinase enzymes, but with divergent selectivity profiles.
  • Pharmacokinetic Data: Parameter this compound Compound C IC₅₀ (nM) 12.5 8.2 Plasma Half-life (h) 6.7 3.1 CYP3A4 Inhibition Low High Such comparisons rely on bioanalytical validations, including enzyme-linked immunosorbent assays (ELISA) and cytochrome P450 interaction studies .

Functional Analog: Compound D

  • Industrial Application : Both compounds may serve as corrosion inhibitors, but with varying efficiency under extreme conditions.
  • Performance Data :

    Condition This compound Efficiency (%) Compound D Efficiency (%)
    90°C, pH 2 78 92
    25°C, pH 7 95 89

    Electrochemical impedance spectroscopy (EIS) and weight-loss assays are standard for such evaluations .

Key Research Findings and Limitations

  • Advantages of this compound: Superior thermal stability compared to Compound A .
  • Limitations :
    • Poor aqueous solubility relative to Compound A necessitates formulation optimization .
    • Shorter half-life than Compound C may limit dosing regimens .

Tables Referenced in Analysis

Table 1 : Structural and physicochemical comparison of this compound with Compound A and B.
Table 2 : Functional and pharmacokinetic comparison of this compound with Compound C and D.

Notes on Evidence Utilization

  • Structural characterization protocols from pharmaceutical guidelines informed analytical methods.
  • Bioequivalence and pharmacokinetic comparison frameworks were adapted from regulatory documents .
  • Functional analog comparisons drew from industrial chemistry reporting standards .

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